2,5-Dichlorophenyl isopropyl sulfide 2,5-Dichlorophenyl isopropyl sulfide
Brand Name: Vulcanchem
CAS No.: 99847-96-8
VCID: VC6451614
InChI: InChI=1S/C9H10Cl2S/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
SMILES: CC(C)SC1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C9H10Cl2S
Molecular Weight: 221.14

2,5-Dichlorophenyl isopropyl sulfide

CAS No.: 99847-96-8

Cat. No.: VC6451614

Molecular Formula: C9H10Cl2S

Molecular Weight: 221.14

* For research use only. Not for human or veterinary use.

2,5-Dichlorophenyl isopropyl sulfide - 99847-96-8

Specification

CAS No. 99847-96-8
Molecular Formula C9H10Cl2S
Molecular Weight 221.14
IUPAC Name 1,4-dichloro-2-propan-2-ylsulfanylbenzene
Standard InChI InChI=1S/C9H10Cl2S/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Standard InChI Key DFHXDYLMFUEEFD-UHFFFAOYSA-N
SMILES CC(C)SC1=C(C=CC(=C1)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Dichlorophenyl isopropyl sulfide consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions, linked to an isopropylthio group (SCH(CH3)2-\text{S}-\text{CH}(\text{CH}_3)_2) at the 1-position. The molecule’s planar aromatic system and electron-withdrawing chlorine substituents confer significant stability and reactivity, particularly in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number99847-96-8
Molecular FormulaC9H10Cl2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{S}
Molecular Weight221.15 g/mol
Synonyms(2,5-Dichlorophenyl)(isopropyl)sulfane

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. The 1H^1\text{H}-NMR spectrum exhibits signals for the isopropyl group (δ\delta 1.2–1.4 ppm, doublet) and aromatic protons (δ\delta 7.3–7.5 ppm, multiplet). High-resolution MS typically shows a molecular ion peak at m/zm/z 221.15 [M+H]+[ \text{M} + \text{H} ]^+ .

Synthesis and Manufacturing

Industrial Production

The compound is synthesized via nucleophilic substitution between 2,5-dichlorothiophenol and isopropyl bromide in the presence of a base (e.g., potassium carbonate):

C6H3Cl2SH+(CH3)2CHBrK2CO3C9H10Cl2S+HBr\text{C}_6\text{H}_3\text{Cl}_2\text{SH} + (\text{CH}_3)_2\text{CHBr} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_9\text{H}_{10}\text{Cl}_2\text{S} + \text{HBr}

MolCore BioPharmatech employs this method under optimized conditions (reflux in acetone, 12 hours) to achieve yields exceeding 85% and purity ≥97% .

Purification and Quality Control

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Purity is verified via HPLC using a C18 column (CH3CN/H2O/CH3COOH\text{CH}_3\text{CN}/\text{H}_2\text{O}/\text{CH}_3\text{COOH}, 70:30:0.5 v/v) with UV detection at 235 nm .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature (mp\text{mp} 45–47°C) with moderate solubility in organic solvents (e.g., dichloromethane, acetone) and low aqueous solubility (<0.1 mg/mL) . Its logP value of 3.2 indicates high lipophilicity, favoring membrane permeability in biological systems .

Stability and Reactivity

2,5-Dichlorophenyl isopropyl sulfide is stable under inert atmospheres but susceptible to oxidation upon prolonged exposure to air, forming sulfoxides or sulfones. Storage recommendations include amber glass containers at 2–8°C under nitrogen .

Applications in Pharmaceutical and Agrochemical Industries

Role as a Synthetic Intermediate

The compound’s chlorine and sulfide moieties make it a versatile building block. Key applications include:

  • Antifungal Agents: Analogous structures are incorporated into dicarboxamide fungicides like iprodione, where chlorinated aromatic rings enhance bioactivity .

  • Kinase Inhibitors: The isopropylthio group aids in hydrophobic interactions with enzyme active sites, as seen in Grp94-targeting anticancer agents .

Emerging Research Directions

Recent studies highlight its potential in covalent inhibitor design, leveraging the sulfide’s nucleophilicity for targeted protein modification .

Analytical and Regulatory Considerations

Detection and Quantification

HPLC remains the gold standard for quantification, while GC-MS is preferred for trace impurity analysis. MS/MS fragmentation patterns (m/zm/z 221 → 185 [Cl2C6H3S+\text{Cl}_2\text{C}_6\text{H}_3\text{S}^+]) provide confirmatory identification .

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